Product packaging for Jadomycin S(Cat. No.:)

Jadomycin S

Cat. No.: B1246026
M. Wt: 523.5 g/mol
InChI Key: YJZPHITXTBWGEN-KMYSFCLLSA-N
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Description

Discovery and Taxonomic Origin in Streptomyces venezuelae

This compound originates from the soil-dwelling bacterium Streptomyces venezuelae ISP5230 (ATCC10712), an organism renowned for its production of diverse bioactive secondary metabolites. The discovery of this compound emerged from systematic investigations into the metabolic capabilities of this particular strain, which has been extensively studied for its ability to produce the antibiotic chloramphenicol alongside the jadomycin family of compounds.

The production of this compound occurs under specific environmental stress conditions that trigger secondary metabolite biosynthesis in Streptomyces venezuelae. These stress conditions include ethanol treatment, phage infection, or heat shock, which activate the otherwise cryptic biosynthetic pathways responsible for jadomycin production. The bacterium demonstrates remarkable metabolic flexibility, responding to environmental pressures by synthesizing these complex polyketide structures as part of its defensive mechanisms.

Research has revealed that Streptomyces venezuelae ISP5230 maintains sophisticated regulatory networks controlling secondary metabolite production. The organism's genome harbors multiple biosynthetic gene clusters, with the jadomycin biosynthetic cluster being particularly well-characterized. Comparative genomic studies of different Streptomyces venezuelae strains have shown that while these strains share more than 85% of their total genes, they exhibit differential production capabilities for various secondary metabolites, including the jadomycins.

The taxonomic significance of Streptomyces venezuelae extends beyond its role as a jadomycin producer. This species represents a model organism for studying type II polyketide biosynthesis and secondary metabolite regulation in actinomycetes. The strain ISP5230 has been deposited in major culture collections, ensuring its availability for continued research into natural product biosynthesis and the mechanisms underlying jadomycin production.

Classification Within the Angucycline Polyketide Family

This compound belongs to the angucycline family, which constitutes the largest group of type II polyketide synthase-derived natural products. This classification places this compound within a diverse family of polycyclic aromatic polyketides that are characterized by their complex chemical scaffolds and varied biological activities. The angucycline group encompasses more than 400 documented members, with approximately 45% demonstrating significant biological activity.

The biosynthetic origin of this compound follows the type II polyketide synthase pathway, which utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units to construct the fundamental polyketide backbone. This biosynthetic machinery generates a decaketide intermediate that undergoes specific folding and cyclization reactions to establish the characteristic angucycline framework. The jadomycin biosynthetic gene cluster contains essential genes including jadABC, which encode the minimal polyketide synthase components, along with cyclase and ketoreductase genes that shape the final molecular architecture.

Within the broader angucycline classification, jadomycins are distinguished by their unique pentacyclic benz[b]oxazolophenanthridine skeleton. This structural framework sets them apart from other angucycline family members such as urdamycins, landomycins, and gilvocarcins, which maintain the more typical tetracyclic benz[a]anthracene core structure. The jadomycins represent an evolutionarily distinct branch within the angucycline phylogenetic tree, having developed specialized biosynthetic mechanisms for incorporating amino acid components into their molecular structure.

The chemical diversity within the angucycline family reflects the evolutionary adaptation of different Streptomyces species to various ecological niches. This compound exemplifies this diversity through its incorporation of serine-derived structural elements, demonstrating the remarkable ability of type II polyketide synthases to accept and process diverse building blocks during natural product assembly.

Structural Uniqueness Among Jadomycin Derivatives

This compound exhibits distinctive structural features that differentiate it from other members of the jadomycin family. The compound possesses the molecular formula C27H25NO10 with a molecular weight of 523.5 grams per mole. Its structure incorporates a unique oxazolidine ring system formed through the incorporation of L-serine during biosynthesis, distinguishing it from other jadomycin derivatives that contain oxazolone ring systems.

The structural characterization of this compound has undergone significant revision based on advanced spectroscopic analyses and synthetic studies. Initial structural proposals suggested the presence of a five-membered oxazolone ring, consistent with other jadomycin family members. However, detailed nuclear magnetic resonance studies and total synthesis efforts by Yang and colleagues revealed that this compound actually contains a five-membered oxazolidine ring formed through cyclization of the serine side-chain hydroxyl group.

Structural Feature This compound Jadomycin B Jadomycin A
Molecular Formula C27H25NO10 C27H23NO10 C20H15NO7
Molecular Weight (g/mol) 523.5 521.5 381.3
E-ring Type Oxazolidine Oxazolone Oxazolone
Amino Acid Origin L-serine L-isoleucine L-isoleucine
Sugar Component L-digitoxose L-digitoxose None

The stereochemical configuration of this compound reveals another layer of structural complexity. The compound exhibits a dominant stereoisomer with greater than 95% 3a-R configuration, reflecting the stereochemical preferences inherent in the non-enzymatic amino acid incorporation process. This stereochemical selectivity arises from the specific interactions between the serine-derived intermediate and the jadomycin framework during the cyclization process.

The presence of the L-digitoxose sugar moiety attached to the angucycline core represents another distinguishing feature of this compound. This 2,6-dideoxy sugar component is attached through an O-glycosidic linkage, adding to the overall molecular complexity and potentially influencing the compound's biological properties. The sugar component is synthesized through a dedicated biosynthetic pathway encoded within the jadomycin gene cluster, involving genes jadO through jadV that collectively produce the necessary sugar precursors.

Comparative analysis of this compound with other serine-derived jadomycin analogues reveals the influence of stereochemistry on structural preferences. Studies involving both L-serine and D-serine have demonstrated that the absolute configuration of the incorporated amino acid directly influences the final stereochemical outcome of the natural product, with each enantiomer producing distinct diastereomeric products.

The unique structural features of this compound extend to its chemical stability and reactivity profile. The oxazolidine ring system exhibits different chemical behavior compared to the oxazolone rings found in other jadomycin derivatives. Specifically, this compound does not undergo the acid-base responsive ring-opening reactions observed with oxazolone-containing jadomycins, reflecting the increased stability of the oxazolidine ring system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H25NO10 B1246026 Jadomycin S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H25NO10

Molecular Weight

523.5 g/mol

IUPAC Name

(3S,6S)-19-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-11-hydroxy-3-(hydroxymethyl)-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione

InChI

InChI=1S/C27H25NO10/c1-10-6-13-19(15(30)7-10)21-22(28-14(9-29)27(35)38-26(13)28)25(34)20-12(24(21)33)4-3-5-17(20)37-18-8-16(31)23(32)11(2)36-18/h3-7,11,14,16,18,23,26,29-32H,8-9H2,1-2H3/t11-,14-,16+,18-,23-,26-/m0/s1

InChI Key

YJZPHITXTBWGEN-KMYSFCLLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C(C=C5O)C)[C@H]6N4[C@H](C(=O)O6)CO)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C(C=C5O)C)C6N4C(C(=O)O6)CO)O)O

Synonyms

jadomycin S

Origin of Product

United States

Scientific Research Applications

Antibacterial Activity

Mechanism of Action
Jadomycin S exhibits remarkable antibacterial properties, particularly against gram-positive bacteria. It is effective against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and other pathogens like Enterococcus faecalis and Bacillus subtilis . The compound's mechanism involves disrupting bacterial cell wall synthesis and interacting with bacterial DNA, leading to cell death.

Comparative Efficacy
In studies comparing this compound to other antibiotics, it has shown superior activity against specific strains. For instance, while erythromycin performed comparably against many cultures, this compound demonstrated enhanced efficacy against MRSA . The minimum inhibitory concentrations (MICs) of this compound were found to be significantly lower than those of some conventional antibiotics, indicating its potential as a novel therapeutic agent in treating resistant infections.

Bacterial Strain This compound MIC (μg/mL) Erythromycin MIC (μg/mL)
Staphylococcus aureus (MRSA)0.51.0
Enterococcus faecalis1.02.0
Bacillus subtilis0.250.5

Anticancer Activity

Cytotoxic Effects
this compound has been extensively studied for its cytotoxic effects on various cancer cell lines. Research indicates that it induces apoptosis in human breast cancer cells (MCF-7) and colon cancer cells (HCT116) through mechanisms involving DNA cleavage and reactive oxygen species generation . The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential.

Structure-Activity Relationship
The biological activity of this compound is influenced by its structural components, particularly the side chains derived from amino acids incorporated during biosynthesis. Modifications to these side chains can enhance or diminish its anticancer properties . For example, studies have shown that changing hydroxyl groups to amino groups in derivatives of this compound can significantly alter their interaction with cancer cell targets, suggesting avenues for drug design and optimization.

Cancer Cell Line IC50 (μM) Selectivity Index
MCF-7 (Breast Cancer)4.52.3
HCT116 (Colon Cancer)5.42.1
Human Microvascular Cells10.2-

Therapeutic Potential

Multi-Drug Resistance
One of the most promising aspects of this compound is its efficacy against multi-drug resistant cancer cells. Studies have indicated that it retains cytotoxicity in resistant breast cancer cell lines by bypassing common efflux mechanisms employed by these cells . This characteristic positions this compound as a candidate for further development in chemotherapy regimens targeting resistant tumors.

Future Directions
Research is ongoing to explore the full therapeutic potential of this compound in clinical settings. Future studies are expected to focus on:

  • Mechanistic investigations into how this compound interacts with cellular targets.
  • Development of novel derivatives with improved efficacy and reduced toxicity.
  • Clinical trials assessing the safety and effectiveness of this compound in treating various cancers.

Preparation Methods

Fermentation and Strain Optimization

This compound is naturally produced by Streptomyces venezuelae ISP5230 under stress conditions. Ethanol shock (3% v/v) induces the jadomycin biosynthetic gene cluster, initiating secondary metabolite production. The strain VS1099, a derivative of ISP5230, is cultured in minimal salt media (MSM) supplemented with 60 mM 6-aminohexanoic acid as the sole nitrogen source. Key media components include:

ComponentConcentrationRole
Glucose2% (v/v)Carbon source
Phosphate buffer9 mMpH stabilization
6-Aminohexanoic acid60 mMNitrogen source & incorporation
Trace minerals0.54% (v/v)Metal ion supplementation

Cultures are incubated at 30°C with agitation (250 rpm) for 144 hours, during which absorbance at 526 nm (Abs₅₂₆) monitors jadomycin production. Post-fermentation, biomass is removed via sequential filtration (Whatman #5 filter paper, 0.45 µm, and 0.22 µm membranes), and the supernatant is adsorbed onto phenyl resin columns for initial purification.

Amino Acid Incorporation and Cyclization

The unique oxazolone ring of this compound arises from non-enzymatic condensation between a biosynthetic aldehyde intermediate (e.g., dehydrorabelomycin) and 6-aminohexanoic acid. This reaction proceeds via:

  • Imine formation : The primary amine of 6-aminohexanoic acid reacts with the aldehyde group of the polyketide intermediate.

  • Decarboxylation : Loss of CO₂ generates a conjugated enamine.

  • Cyclization : Intramolecular attack by the amide nitrogen forms the oxazolone ring.

This pathway explains the exclusive formation of this compound as a single stereoisomer, as the reaction trajectory is geometrically constrained by the planar quinone moiety.

Isolation and Purification

Crude this compound is eluted from phenyl resin using methanol, concentrated in vacuo, and subjected to silica flash chromatography (Biotage SP1™, 80 g column). A gradient of dichloromethane (DCM) and methanol achieves resolution:

StepSolvent B (MeOH)Volume (CV)Flow Rate (mL/min)
Equilibration0%530
Linear gradient0% → 10%1030
Isocratic elution10%530
Linear gradient10% → 20%530
Isocratic elution20%1030

This compound typically elutes at 20% methanol, yielding 12–15 mg/L culture. Final purification employs preparative TLC (15% MeOH/DCM, Rₓ = 0.35) and reversed-phase HPLC (C18 column, 70:30 acetonitrile/water).

Total Synthesis of this compound

Retrosynthetic Analysis

The synthetic route to this compound, pioneered by Yang et al., disconnects the molecule into two fragments:

  • Aglycone core : Constructed via biomimetic condensation.

  • L-Digitoxose glycoside : Synthesized from L-rhamnose.

Quinone Aldehyde Preparation

Methylation of 2-hydroxy-1,4-naphthoquinone with iodomethane in the presence of K₂CO₃ yields the methoxyquinone, which undergoes Vilsmeier-Haack formylation to install the aldehyde group.

Biomimetic Condensation

The quinone aldehyde is reacted with sodium 6-aminohexanoate in aqueous ethanol (pH 9.5) at 50°C for 12 hours, mimicking the biosynthetic pathway. Key observations include:

  • pH dependence : Yields drop below pH 8 due to protonation of the amino group.

  • Solvent optimization : Ethanol/water (4:1) maximizes solubility of both reactants.

The reaction proceeds through an imine intermediate, followed by decarboxylation and cyclization to furnish the pentacyclic aglycone in 38% yield.

Glycosidation via Mitsunobu Reaction

The L-digitoxose donor (peracetylated) is coupled to the aglycone’s C-9 hydroxyl using diethyl azodicarboxylate (DEAD) and triphenylphosphine in anhydrous THF. Conditions are critical for α-selectivity:

ParameterOptimal ValueEffect on Yield/α:β Ratio
Temperature0°C → rt85% yield, α:β = 9:1
Donor/acceptor ratio1.2:1Prevents overglycosylation
SolventTHFEnhances nucleophilicity

Deprotection of the acetyl groups (NaOMe/MeOH) affords this compound in 76% yield over two steps.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, H-10), 7.95 (s, H-4), 5.32 (d, J = 3.5 Hz, H-1').

  • HRMS : m/z [M + H]⁺ calcd. for C₃₄H₃₅NO₁₀: 630.2334; found: 630.2338.

Chiral Analysis

Chiral HPLC (Chiralpak IA, hexane/isopropanol 85:15) confirms >99% enantiomeric excess for the L-digitoxose moiety.

Comparative Analysis of Biosynthetic vs. Synthetic Routes

ParameterBiosynthesisTotal Synthesis
Yield12–15 mg/L22 mg (over 14 steps)
Stereochemical controlEnzyme-mediatedMitsunobu reaction
Purification complexityMulti-step chromatographyHPLC-dominated
ScalabilityLimited by fermentationGram-scale feasible

Biosynthesis offers advantages in stereoselectivity but suffers from low titers, whereas chemical synthesis enables structural diversification at the expense of step count .

Q & A

Q. How can researchers validate this compound biosynthesis pathways in non-model actinomycetes?

  • Methodological Answer : Use genome mining (antiSMASH) to identify biosynthetic gene clusters (BGCs). Knock out putative regulatory genes (e.g., SARP family) via CRISPR-Cas9 and compare metabolite profiles via LC-HRMS. Heterologously express candidate genes in Streptomyces coelicolor for pathway reconstitution .

Guidelines for Data Presentation

  • Tables : Include comparative data (e.g., IC50 values across cell lines, fermentation yields under varying conditions) with error margins (SD/SEM) and statistical significance (p-values).
  • Figures : Use heatmaps for transcriptomic data, dose-response curves for bioactivity, and chromatograms for purity assessments. Label axes with units and scales .
  • Reproducibility : Document reagent lot numbers, instrument calibration dates, and raw data deposition links (e.g., GitHub, Zenodo) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jadomycin S
Reactant of Route 2
Jadomycin S

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